molecular formula C11H13BrFNO4 B2706691 Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate CAS No. 2411289-98-8

Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate

Cat. No.: B2706691
CAS No.: 2411289-98-8
M. Wt: 322.13
InChI Key: VZDZRCVJMLXFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate is a halogenated pyridine derivative with a complex substitution pattern. Its structure features:

  • A bromine atom at position 5, which enhances electrophilic substitution reactivity.
  • Ethoxy groups at positions 4 and 6, contributing steric bulk and influencing solubility in polar solvents.
  • A fluorine atom at position 3, which modulates electronic properties via its strong electron-withdrawing effect.
  • A methyl ester group at position 2, providing a handle for further functionalization (e.g., hydrolysis to carboxylic acids).

This compound is likely utilized in medicinal chemistry or materials science as a building block for synthesizing larger molecules, given its multifunctional scaffold. However, direct experimental data on its applications or properties are absent in the provided evidence.

Properties

IUPAC Name

methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO4/c1-4-17-9-6(12)10(18-5-2)14-8(7(9)13)11(15)16-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDZRCVJMLXFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC(=C1Br)OCC)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with 4,6-diethoxypyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The final step involves esterification of the carboxylic acid group using methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Reaction Monitoring: For precise control over reaction conditions.

    Purification Techniques: Such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and fluorine atoms in the compound make it highly reactive towards nucleophilic substitution reactions.

    Oxidation and Reduction: The ethoxy groups can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and methanol.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development: Investigated for its potential use in developing new pharmaceuticals due to its unique structural features.

    Biological Probes: Used in the design of probes for studying biological systems.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of new agrochemical products.

Mechanism of Action

The mechanism by which Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate exerts its effects is largely dependent on its interaction with various molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can significantly alter the electronic properties of the pyridine ring, making it a versatile intermediate in various chemical reactions. These modifications can influence the compound’s reactivity and interaction with biological molecules, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate with structurally analogous pyridine derivatives identified in the evidence.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Reference
This compound Br (5), OEt (4,6), F (3), CO₂Me (2) High steric bulk (diethoxy), strong electronic modulation (F, Br) Target Compound
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide Br (5), NMe₂ (2), Me (4,6), CONH₂ (3) Polar carboxamide group, dimethylamino donor for coordination chemistry
Ethyl 5-[4-(6-ethoxy-2,4-dimethylpyridin-3-yl)phenyl]pyrazole-4-carboxylate OEt (6), Me (2,4), CO₂Et (4) Ethoxy and methyl groups enhance lipophilicity; pyrazole core for bioactivity

Key Observations:

Substitution Effects: The diethoxy groups in the target compound (positions 4,6) increase steric hindrance compared to dimethyl or methoxy groups in analogs (e.g., compounds in ). This may reduce nucleophilic attack at adjacent positions but improve thermal stability.

Reactivity and Functionalization :

  • The methyl ester (CO₂Me) in the target compound is less hydrolytically stable than ethyl esters (e.g., ), enabling easier conversion to carboxylic acids under mild basic conditions.
  • Bromine at position 5 offers a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura), similar to boronate esters in , but with distinct electronic profiles due to fluorine’s presence.

Potential Applications: The compound in (carboxamide derivative) is suited for hydrogen-bonding interactions in drug design, whereas the target compound’s ethoxy and fluorine groups may enhance membrane permeability in bioactive molecules. Ethyl pyrazole derivatives () demonstrate utility in agrochemicals, suggesting the target compound could be adapted for similar uses if coupled with heterocyclic systems.

Biological Activity

Methyl 5-bromo-4,6-diethoxy-3-fluoropyridine-2-carboxylate is a synthetic compound belonging to the pyridine family, characterized by its unique structure that includes bromine, fluorine, and ethoxy groups. This compound has garnered attention for its potential biological activities and applications in organic synthesis and pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrFNO4C_{11}H_{13}BrFNO_4. Its structure features a pyridine ring with various substituents that influence its reactivity and biological interactions. The presence of electron-withdrawing groups like bromine and fluorine significantly alters the electronic properties of the molecule, enhancing its potential as a bioactive compound.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's electronic characteristics can modulate enzyme activity or receptor binding affinity, making it a versatile candidate for drug development.

Antitumor Activity

Research indicates that derivatives of pyridine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that brominated and chlorinated pyridine derivatives showed enhanced cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Pyridine derivatives are also recognized for their antimicrobial properties. This compound could potentially exhibit antibacterial or antifungal effects due to its structural similarities with known antimicrobial agents. This aspect warrants further investigation to explore its efficacy against various pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyridine derivatives has been extensively studied to understand how modifications affect their biological activities. The introduction of different substituents at specific positions on the pyridine ring can enhance or diminish the desired biological effects. For example:

CompoundSubstituentActivity
This compoundBr, FPotential antitumor and antimicrobial activity
Methyl 5-chloro-4,6-diethoxy-3-fluoropyridine-2-carboxylateCl, FEnhanced cytotoxicity in cancer cells
Methyl 5-bromo-4,6-dimethoxy-3-fluoropyridine-2-carboxylateBr, OCH3Increased enzyme inhibition

Case Studies

  • Antitumor Efficacy : In a study evaluating the cytotoxic effects of various pyridine derivatives on breast cancer cell lines, it was found that compounds with bromine substituents exhibited significantly higher inhibition rates compared to those without halogen substitutions. This suggests that this compound may possess similar or enhanced antitumor properties .
  • Synergistic Effects with Chemotherapy : Another study highlighted the potential of combining pyridine derivatives with established chemotherapeutics to improve treatment outcomes in resistant cancer types. The combination therapy demonstrated enhanced apoptosis in cancer cells, indicating that this compound could be a valuable addition to existing treatment regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.